Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate

Description

Overview of Activated Esters in Organic and Bioorganic Chemistry

In organic chemistry, an ester is a functional group derived from a carboxylic acid and an alcohol. While typically stable, certain esters are classified as "activated" or "active," signifying their heightened susceptibility to nucleophilic attack. wikipedia.org This enhanced reactivity is achieved by incorporating an electron-withdrawing group in the alcohol-derived portion (the alkoxy component) of the ester. wikipedia.org This modification makes the carbonyl carbon more electrophilic and the alkoxy group a better leaving group.

This principle is fundamental in bioorganic chemistry, where controlled and efficient bond formation is paramount. Activated esters serve as effective acylating agents, enabling the transfer of an acyl group to a nucleophile, such as an amine, to form a stable amide bond. wikipedia.orgmdpi.com This reaction is central to numerous biological processes and is widely exploited in synthetic applications, including peptide synthesis and the chemical modification of biomolecules. mdpi.comthieme-connect.com The reactivity of these esters allows for reactions to occur under mild conditions, which is often crucial for maintaining the structural integrity and function of biological molecules. mdpi.com

Significance of N-Hydroxysuccinimide (NHS) Esters in Research

Among the various types of activated esters, those derived from N-hydroxysuccinimide (NHS) are particularly prominent and widely utilized in research. thieme-connect.comscilit.com NHS esters are prized for their ability to react efficiently with primary amines (-NH2), such as those found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. lumiprobe.comcarleton.edu This reaction proceeds readily in aqueous solutions, typically at a pH range of 7 to 9, to form a highly stable amide bond. carleton.edunih.gov

The significance of NHS esters lies in their favorable balance of reactivity and stability. lumiprobe.com Compared to other activated esters, NHS esters exhibit a greater resistance to spontaneous hydrolysis in aqueous environments. lumiprobe.comthermofisher.com This relative stability allows for more controlled and efficient conjugation reactions, minimizing undesirable side reactions and ensuring a higher yield of the desired product. nih.gov This reliability has made NHS esters indispensable tools for a wide array of applications, including:

Covalent immobilization of proteins and peptides onto surfaces for biosensors and immunoassays. nih.gov

Labeling antibodies and other proteins with fluorescent dyes or biotin (B1667282). lumiprobe.com

Preparing protein-polymer conjugates and functionalized materials. thieme-connect.comscilit.com

Studying protein structure and interactions through crosslinking. carleton.edu

The general reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of the N-hydroxysuccinimide leaving group. thermofisher.com

Role of Bis(2,5-dioxopyrrolidin-1-YL) Nonanedioate (B1229846) as a Bifunctional Activated Ester

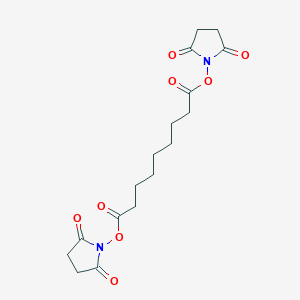

Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate, also known as disuccinimidyl nonanedioate, is a prime example of a homobifunctional crosslinking agent. Its structure is characterized by two NHS ester groups located at either end of a nine-carbon spacer arm derived from nonanedioic acid (also known as azelaic acid). sigmaaldrich.com This dual functionality is the key to its role in research.

As a homobifunctional reagent, both reactive ends target the same functional group—in this case, primary amines. carleton.edu This allows the molecule to act as a physical bridge, covalently connecting two different molecules that each possess a primary amine, or linking different sites within a single large molecule. The non-cleavable nature of the resulting amide bonds ensures a permanent linkage. covachem.com

The nine-carbon (nonanedioate) spacer arm provides a specific spatial separation between the conjugated molecules. The length of this spacer is a critical parameter in experimental design, influencing the distance constraints imposed on the crosslinked targets. This makes it a valuable tool in structural biology for probing protein-protein interactions and determining the proximity of specific residues within a protein complex. Similar bifunctional NHS esters with different spacer lengths, such as disuccinimidyl glutarate (DSG) with a five-carbon spacer or disuccinimidyl suberate (B1241622) (DSS) with an eight-carbon spacer, are used to explore different distance parameters in these studies. carleton.educovachem.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-({9-[(2,5-dioxo-1-pyrrolidinyl)oxy]-9-oxononanoyl}oxy)-2,5-pyrrolidinedione | sigmaaldrich.com |

| Synonym | Disuccinimidyl nonanedioate | sigmaaldrich.com |

| CAS Number | 106664-96-4 | sigmaaldrich.com |

| Molecular Formula | C₁₇H₂₂N₂O₈ | sigmaaldrich.com |

| Molecular Weight | 398.37 g/mol | N/A |

| Spacer Arm Length | ~12.3 Å | N/A |

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O8/c20-12-8-9-13(21)18(12)26-16(24)6-4-2-1-3-5-7-17(25)27-19-14(22)10-11-15(19)23/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAPBZZSACEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545852 | |

| Record name | 1,1'-[(1,9-Dioxononane-1,9-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106664-96-4 | |

| Record name | 1,1'-[(1,9-Dioxononane-1,9-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of Bis 2,5 Dioxopyrrolidin 1 Yl Nonanedioate

Nucleophilic Acyl Substitution Mechanisms

The principal reaction pathway for Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate (B1229846) and other NHS esters is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons of the ester groups. This leads to the formation of a transient tetrahedral intermediate, which then collapses, resulting in the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a new, stable covalent bond with the nucleophile.

The most common and efficient reaction involving NHS esters is aminolysis, specifically with primary amines such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. carleton.edunih.gov The reaction results in the formation of a highly stable amide bond. thermofisher.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) group is expelled as a good leaving group.

Amide Bond Formation: A stable amide linkage is formed between the nonanedioate backbone and the amine-containing molecule.

The kinetics of the aminolysis reaction are critically dependent on pH. lumiprobe.com The reacting species is the deprotonated, nucleophilic primary amine. At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. As the pH increases into the alkaline range (typically pH 7.2 to 9), the concentration of the unprotonated amine (-NH2) increases, leading to a higher reaction rate. thermofisher.com

However, the rate of hydrolysis of the NHS ester also increases with pH, creating an optimal range for the reaction, generally between pH 8.0 and 8.5. lumiprobe.com Studies on model peptides have confirmed that the rate constant of the modification reaction is pH-dependent. The optimal pH for modification is typically around 8.3-8.5. lumiprobe.com

Table 1: Effect of pH on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data sourced from Thermo Fisher Scientific technical resources. thermofisher.com

In aqueous environments, the primary competing reaction for aminolysis is the hydrolysis of the NHS ester group. thermofisher.com Water molecules or hydroxide ions can also act as nucleophiles, attacking the ester and converting it to an unreactive carboxylate. This reaction is a significant factor in the efficiency of conjugation, particularly at higher pH values and in dilute protein solutions where the concentration of the amine nucleophile is low. thermofisher.com

The rate of hydrolysis is highly pH-dependent, increasing significantly with rising pH. thermofisher.com Kinetic studies on similar NHS-ester-functionalized surfaces have shown that the heterogeneous rate constant for hydrolysis (k_h) can be over three orders of magnitude greater than the rate constant for aminolysis (k_a). nih.gov This highlights the importance of optimizing reaction conditions to favor aminolysis over hydrolysis. nih.gov

Table 2: Comparative Heterogeneous Rate Constants for Aminolysis vs. Hydrolysis

| Reaction | Reactant | Conditions | Rate Constant (k) |

| Aminolysis | 500 mM Ethylamine | 50 mM borate buffer, pH 8.50 | k_a = 9.4 ± 2.8 × 10⁻¹ M⁻¹ s⁻¹ |

| Hydrolysis | Hydroxide ions | 50 mM borate buffer, pH 8.50 | k_h = 2.1 ± 0.4 × 10³ M⁻¹ s⁻¹ |

Data adapted from a study on dithiobis(succinimidyl propionate) (DSP), a structurally related NHS ester crosslinker. nih.gov

Several factors must be carefully controlled to maximize the efficiency and selectivity of the conjugation reaction with Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate:

pH: As discussed, maintaining an optimal pH (typically 7.2-8.5) is crucial to balance amine reactivity with ester hydrolysis. thermofisher.com

Concentration: Higher concentrations of the target molecule (e.g., protein) favor the bimolecular aminolysis reaction over the competing hydrolysis, leading to better yields.

Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. stallardediting.com Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used. thermofisher.com

Solvent: While the reaction is typically performed in aqueous buffers, this compound, like its analog disuccinimidyl suberate (B1241622) (DSS), is not readily soluble in water. carleton.eduwikipedia.org It must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. thermofisher.comlumiprobe.com

Temperature and Time: Reactions are often carried out at room temperature for 30 minutes to 2 hours or at 4°C for longer periods (e.g., overnight) to accommodate the stability of the target molecules. thermofisher.com

While NHS esters are highly reactive towards primary amines, they are not completely specific. Under certain conditions, particularly at higher pH, they can also react with other nucleophilic amino acid side chains. Side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole group of histidine. nih.gov

Tyrosine: The phenoxide ion of tyrosine can be acylated, though this reaction is generally less favorable than aminolysis.

Serine and Threonine: The hydroxyl groups of these residues can also undergo acylation.

Histidine: The imidazole ring of histidine can react to form an acylimidazole adduct, which is often a transient product that can be subject to hydrolysis. nih.gov

The reactivity of these other nucleophilic residues is also pH-dependent and can be influenced by the local microenvironment and adjacent amino acids within the protein structure. However, the resulting ester (with Ser, Thr, Tyr) or acylimidazole linkages are generally less stable than the amide bond formed with primary amines and can be more susceptible to hydrolysis. nih.gov At a physiological pH of 7.4, the order of reactivity for a related N-hydroxysulfosuccinimide ester was found to be histidine > lysine > cysteine ~ tyrosine. nih.gov

Aminolysis Reactions with Primary Amine Nucleophiles

Radical-Mediated Pathways Involving Activated Esters

The predominant and well-documented reaction pathway for N-hydroxysuccinimide esters in bioconjugation is nucleophilic acyl substitution. While radical-mediated reactions are a significant pathway for other related compounds, such as N-hydroxyphthalimide (NHPI) esters which can undergo reductive decarboxylative fragmentation to generate alkyl radicals, this mechanism is not characteristic of NHS esters like this compound under typical bioconjugation conditions. beilstein-journals.org

Some research has shown that the N-hydroxysuccinimide moiety itself can participate in oxidation reactions through the formation of a free N-oxyl radical, for example, in copper-catalyzed aerobic oxidations. researchgate.net However, this involves NHS acting as a catalyst or ligand and does not represent a primary pathway for the activated ester's reaction with target biomolecules. Therefore, for the purpose of conjugation, the chemical reactivity of this compound is almost exclusively governed by the principles of nucleophilic acyl substitution.

Decarboxylative Coupling Reactions

The N-hydroxysuccinimide ester group is a competent activating group for carboxylic acids, enabling their participation in decarboxylative coupling reactions. This reactivity is analogous to that of the well-studied N-hydroxyphthalimide (NHP) esters. beilstein-journals.orgacs.org These reactions typically generate alkyl radicals from the corresponding carboxylic acid derivatives, which can then be coupled with other partners, such as aryl halides, to form new carbon-carbon bonds. acs.orgnih.govorganic-chemistry.org

The core of the mechanism involves the single-electron reduction of the NHS ester. This reduction can be initiated by various means, including photoredox catalysis or the use of a transition-metal catalyst with a stoichiometric reducing agent. beilstein-journals.orgnih.gov Upon reduction, the resulting radical anion undergoes rapid fragmentation through N–O bond homolysis and subsequent decarboxylation to release carbon dioxide and form an alkyl radical. beilstein-journals.org This alkyl radical is the key intermediate that participates in the cross-coupling step.

For instance, in nickel-catalyzed systems, a low-valent nickel complex can reduce the NHS ester to initiate the radical formation. The resulting alkyl radical can then combine with an organonickel intermediate (e.g., an Ar–Ni(II) species) to form the C(sp³)–C(sp²) coupled product and regenerate the active nickel catalyst. nih.govorganic-chemistry.org Notably, these reactions can often proceed without the need for light or a photocatalyst, relying instead on a simple reducing agent like zinc powder. acs.orgnih.govorganic-chemistry.org

| Catalyst System | Energy Source / Reductant | Coupling Partner | Solvent | Reference |

|---|---|---|---|---|

| NiBr₂·diglyme / dtbbpy | Zn powder | Aryl Iodides | DMA | nih.gov |

| Ru(bpy)₃Cl₂ (Photocatalyst) | Visible Light | Activated Alkenes | CH₃CN | beilstein-journals.org |

| Ir(ppy)₃ (Photocatalyst) | Visible Light | Aryl Halides | DMF | acs.org |

| None (EDA Complex) | Visible Light | Alkenes | Dioxane | beilstein-journals.org |

Exploration of Radical Chain Mechanisms

The generation of an alkyl radical from the NHS ester of this compound can initiate a radical chain reaction. Such mechanisms are characterized by three distinct phases: initiation, propagation, and termination. beilstein-journals.org

Initiation: The reaction begins with the generation of the first radical species. In the context of NHS esters, this is typically achieved via a single-electron transfer (SET) from a photocatalyst, an electrochemical source, or a chemical reductant. beilstein-journals.org For example, an excited photocatalyst (PC) can reduce the NHS ester (R-CO₂-NHS) to form a radical anion, which then fragments into an alkyl radical (R•), CO₂, and the N-hydroxysuccinimide anion. beilstein-journals.org

Reductive Quenching Cycle: PC + Donor → PC⁻• → PC⁻• + R-CO₂-NHS → PC + R• + CO₂ + NHS⁻

An alternative initiation can occur through the formation of an electron-donor-acceptor (EDA) complex between the NHS ester and a suitable electron donor. beilstein-journals.org Upon irradiation with visible light, this complex can undergo SET to trigger the decarboxylative fragmentation and start the chain process. beilstein-journals.org

Propagation: Once formed, the alkyl radical (R•) reacts with a substrate molecule to form a new product and another radical species, which continues the chain. A common propagation sequence involves the addition of the alkyl radical to an electron-deficient alkene (Michael acceptor).

R• + CH₂=CH-EWG → R-CH₂-C•H-EWG (where EWG = Electron Withdrawing Group)

The resulting radical adduct can then abstract a hydrogen atom from a hydrogen donor (e.g., BuNAH) to yield the final product and generate a new radical that continues the chain. beilstein-journals.org

Termination: The chain reaction ceases when two radical species combine, resulting in a non-radical product. This can occur through various pathways, such as the coupling of two alkyl radicals (R• + R• → R-R) or the reaction of an alkyl radical with another radical intermediate in the system.

| Phase | Description | Key Species |

|---|---|---|

| Initiation | Initial formation of a radical. | NHS Ester Radical Anion, Alkyl Radical (R•) |

| Propagation | The 'chain' part of the reaction where one radical generates another. | Alkyl Radical (R•), Radical Adduct (e.g., R-CH₂-C•H-EWG) |

| Termination | Cessation of the chain by radical combination. | Coupled Byproducts (e.g., R-R) |

C-H Bond Activation in Ester Reactivity

While NHS esters are more commonly known as precursors for alkyl radicals that participate in subsequent reactions, the broader class of esters can also undergo direct C-H bond activation under specific conditions. This reactivity allows for the functionalization of otherwise inert C-H bonds within the molecule's structure. Photocatalysis has emerged as a powerful tool for such transformations. nih.govresearchgate.net

One prominent method involves hydrogen atom transfer (HAT) photocatalysis. For instance, decatungstate anion photocatalysis can selectively activate C(sp³)–H bonds, including those in esters. bohrium.com In this process, a photoexcited catalyst abstracts a hydrogen atom from the substrate, generating a carbon-centered radical directly on the ester molecule. This newly formed radical can then engage in various synthetic transformations, such as addition to alkenes or oxidation.

Alternatively, the radical generated from the decarboxylation of an NHS ester can participate in a reaction that involves the C-H functionalization of a different molecule. For example, photoredox-generated alkyl radicals from NHP esters have been used in the alkylarylation of styrenes, where the reaction proceeds through C-H functionalization of an arene partner. researchgate.net In this scenario, the NHS ester acts as the initiator of a process that ultimately functionalizes a C-H bond in another substrate.

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides indispensable tools for understanding the complex reaction pathways of molecules like this compound. nih.gov Through methods such as Density Functional Theory (DFT), chemists can model reaction intermediates, map potential energy surfaces, and calculate the activation barriers for different steps, offering a level of detail that is often inaccessible through experimental means alone. researchgate.net

Density Functional Theory (DFT) Analysis of Activation Barriers

DFT calculations are particularly useful for analyzing the energetics of reaction mechanisms. For the radical pathways involving NHS esters, DFT can be employed to calculate the activation barriers (ΔG‡) for the key elementary steps:

N–O Bond Cleavage: Determining the energy required to break the N–O bond in the radical anion intermediate is crucial for understanding the efficiency of radical generation.

Decarboxylation: The subsequent loss of CO₂ is typically a very fast, exothermic step, but its barrier can be precisely calculated.

By comparing the activation barriers of competing pathways, DFT can predict the most likely reaction mechanism and explain observed product distributions. For example, it can help rationalize why a particular radical engages in a 6-endo cyclization over a 5-exo cyclization by comparing the energies of the respective transition states.

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| N-O Bond Homolysis (in Radical Anion) | Initiation of fragmentation. | 5 - 10 |

| Decarboxylation | Formation of the alkyl radical. | < 5 |

| Radical Addition to Alkene | Propagation step. | 8 - 15 |

| Hydrogen Atom Transfer (HAT) | Chain transfer or termination step. | 10 - 20 |

Note: These values are illustrative and can vary significantly based on the specific substrate, catalyst, and solvent environment modeled.

Mechanistic Insights from Computational Modeling

Beyond calculating energy barriers, computational modeling provides deeper mechanistic insights into the reactivity of NHS esters. nih.gov Models can reveal the detailed geometry of transition states, showing which bonds are breaking and forming during a reaction. This is critical for understanding stereoselectivity in reactions where new chiral centers are formed.

Computational studies can also elucidate the role of catalysts and solvents. For example, modeling can show how a photocatalyst's orbitals interact with the NHS ester to facilitate single-electron transfer or how solvent molecules stabilize charged intermediates or transition states, thereby lowering the activation energy. researchgate.net

Furthermore, computational models are invaluable for distinguishing between plausible but distinct mechanistic pathways. For reactions involving this compound, modeling could differentiate between a radical chain mechanism and a pathway involving direct interaction with an organometallic catalytic intermediate. By comparing the calculated energy profiles of both possibilities with experimental kinetic data, a more definitive mechanism can be established. researchgate.net While extensive computational studies on the classic aminolysis and hydrolysis of NHS esters exist, the application of these powerful theoretical tools to their emerging roles in radical chemistry continues to be an active area of research. nih.gov

Advanced Applications in Chemical Research and Materials Science

Strategies in Bioconjugation Chemistry

Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate (B1229846), a homobifunctional crosslinking agent, plays a significant role in the field of bioconjugation chemistry. Its structure features two N-hydroxysuccinimide (NHS) esters at the termini of a nine-carbon spacer arm. This configuration allows for the covalent linkage of molecules containing primary or secondary amino groups through the formation of stable amide bonds. The NHS esters react with nucleophilic amines in a pH-dependent manner, typically in the range of 7 to 9, to yield acylated products. This reactivity is central to its utility in creating complex biomolecular architectures.

The nonanedioate spacer is characterized by its hydrophobicity, length, and non-cleavable nature. This spacer arm provides a significant distance between conjugated molecules, which can be advantageous in preserving their biological activity by minimizing steric hindrance. The stability of the resulting amide bonds ensures the permanence of the linkage under a wide range of experimental conditions.

Site-Specific Labeling of Biomolecules

The ability to selectively introduce labels and other functionalities at specific sites on biomolecules is a cornerstone of modern biochemical and biomedical research. Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate serves as a valuable tool in this context, enabling the derivatization of proteins, peptides, and the attachment of various reporter molecules.

Protein and Peptide Derivatization

The primary targets for derivatization by this compound are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. By controlling the stoichiometry of the reaction, it is possible to achieve either intramolecular crosslinking, which can help in studying protein conformation, or intermolecular crosslinking, leading to the formation of protein oligomers or protein-protein conjugates.

In peptide chemistry, this reagent is employed to synthesize more complex structures. For instance, it can be used to cyclize peptides by linking the N-terminus to a lysine side chain or to create branched peptides by linking multiple peptide chains together. These modifications can enhance peptide stability, receptor binding affinity, and pharmacokinetic properties.

| Application in Derivatization | Biomolecule Target | Outcome |

| Intramolecular Crosslinking | Proteins | Stabilization of tertiary and quaternary structures. |

| Intermolecular Crosslinking | Proteins | Formation of dimers, oligomers, and protein complexes for functional studies. |

| Peptide Cyclization | Peptides | Enhanced conformational stability and biological activity. |

| Peptide Dimerization | Peptides | Creation of bivalent ligands with increased avidity for targets. |

Attachment of Fluorophores and Biotin (B1667282)

This compound is instrumental in the attachment of reporter molecules such as fluorophores and biotin to proteins and other amine-containing biomolecules. This process involves a two-step approach where one NHS ester of the crosslinker reacts with an amine-modified fluorophore or biotin derivative, and the second NHS ester is then available to react with the target biomolecule.

This strategy is particularly useful when a direct NHS ester of the desired label is not commercially available or when a longer spacer arm is required to separate the label from the biomolecule, thereby preventing potential quenching of the fluorophore or steric hindrance of biotin binding to avidin (B1170675) or streptavidin. The nine-carbon spacer of this compound provides ample separation for such purposes. This methodology is fundamental to the development of sensitive probes for immunoassays, fluorescence microscopy, and flow cytometry.

Immobilization and Functionalization of Surfaces

The ability to covalently attach biomolecules to solid supports is critical for a wide range of applications, from affinity chromatography to biosensors and medical diagnostics. This compound is a key reagent for the functionalization of surfaces that have been pre-activated with amino groups.

Surface Activation of Chromatographic Supports

In affinity chromatography, the goal is to purify a specific molecule from a complex mixture. This is achieved by immobilizing a ligand with high affinity for the target molecule onto a solid support, typically agarose (B213101) or polyacrylamide beads. This compound can be used to activate amino-functionalized chromatographic supports.

The process involves first reacting the amino-derivatized support with the crosslinker. After washing away the excess reagent, the support is now functionalized with NHS esters, ready to covalently bind proteins, peptides, or other ligands through their primary amino groups. This creates a stable and reusable affinity matrix. The length of the nonanedioate spacer arm helps to project the immobilized ligand away from the surface of the support, enhancing its accessibility to the target molecule in the mobile phase and improving the efficiency of the chromatographic separation.

Modification of Microbeads, Nanoparticles, and Microarrays

The principles of surface functionalization with this compound extend to a variety of other materials used in research and diagnostics.

Microbeads and Nanoparticles: Magnetic or fluorescent microbeads and nanoparticles are often used in immunoassays, cell sorting, and as contrast agents. By first coating these particles with a layer of amine-containing molecules (e.g., through silanization with aminosilanes), they can be subsequently activated with this compound. This allows for the covalent attachment of antibodies, enzymes, or other proteins to the particle surface. For example, gold nanoparticles have been functionalized using this crosslinker to create stable bioconjugates.

Microarrays: Microarrays are powerful tools for high-throughput analysis of proteins and nucleic acids. The surface of the microarray slide, often glass or a polymer, can be functionalized with amino groups. Treatment with this compound then renders the surface active towards the immobilization of amine-tagged capture probes, such as antibodies or oligonucleotides. This creates a spatially defined array of probes capable of capturing specific targets from a biological sample.

| Material | Surface Pre-functionalization | Purpose of Modification |

| Chromatographic Supports (e.g., Agarose) | Amino-derivatization | Creation of affinity columns for purification. |

| Gold Nanoparticles | Amine-thiol modification | Development of stable bioconjugates for sensing and imaging. |

| Microbeads (e.g., Magnetic) | Silanization with aminosilanes | Preparation of affinity reagents for immunoassays and cell separation. |

| Microarray Slides (e.g., Glass) | Amino-silanization | High-throughput immobilization of capture probes for diagnostics. |

Self-Assembled Monolayers Functionalization

This compound is well-suited for the functionalization of self-assembled monolayers (SAMs), which are highly ordered molecular layers formed spontaneously on a substrate. The functionalization process typically involves the covalent attachment of molecules to a pre-formed SAM to impart specific chemical or biological activity.

One common strategy involves creating SAMs with terminal carboxyl groups (-COOH). These groups can be activated using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester intermediate on the surface. acs.org This activated surface can then react with amine-containing molecules.

Alternatively, a molecule like this compound can be used to bridge an amine-functionalized surface with an amine-containing biomolecule. In this scenario, one NHS ester group reacts with the SAM, leaving the second NHS ester available to covalently bind a target ligand, such as a peptide or protein. The nine-carbon spacer provides sufficient distance and flexibility to ensure the immobilized molecule retains its biological activity by minimizing steric hindrance from the surface. This method is crucial for developing biosensors and biocompatible materials where precise control over surface chemistry is essential. taylorandfrancis.comdb-thueringen.de

Polymer Chemistry and Material Functionalization

In polymer science, this compound serves as a versatile crosslinker and building block for creating functional materials with tailored properties. Its ability to form stable covalent bonds between polymer chains is fundamental to these applications. rsc.orgmdpi.com

Crosslinking Mechanisms in Polymeric Systems

The primary mechanism of action for this compound as a crosslinker is its reaction with primary amines. creative-proteomics.com When introduced into a system containing polymers with available amine groups (such as those containing lysine residues or specifically synthesized with amine functionalities), the NHS esters at both ends of the molecule undergo nucleophilic substitution. thermofisher.com This reaction forms stable amide bonds, effectively creating a bridge between two separate polymer chains. The reaction is typically carried out in physiological to slightly alkaline conditions (pH 7.2 to 8.5) to ensure the primary amines are deprotonated and thus sufficiently nucleophilic. thermofisher.com

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. This compound is used to form covalently crosslinked hydrogels with enhanced mechanical stability and controlled degradation profiles. For instance, natural polymers like collagen or chitosan, which contain primary amine groups, can be crosslinked with this reagent. nih.govfrontiersin.org The crosslinking density, which dictates properties like swelling ratio, stiffness, and degradation rate, can be precisely controlled by adjusting the concentration of the crosslinker. frontiersin.orgnih.gov This makes it possible to design hydrogels for specific biomedical applications, such as tissue engineering scaffolds that promote cell attachment and proliferation or as matrices for controlled drug delivery. creative-proteomics.comnih.gov

Beyond hydrogels, this compound is instrumental in creating robust covalent networks in a variety of polymeric systems. By crosslinking polymer chains, it converts them from soluble, individual molecules into a single, continuous network. This transformation dramatically improves the material's thermal stability, chemical resistance, and mechanical strength. This principle is applied in the development of durable coatings, adhesives, and other high-performance materials. The length of the nonanedioate spacer influences the elasticity and structural properties of the resulting network.

Synthesis of Functionalized Materials and Polymers

This compound can also be used in the synthesis of new functionalized polymers. mdpi.com It can be reacted with diamine monomers in a step-growth polymerization process to create polyamides. In this reaction, the two NHS ester groups react with the two amine groups of the monomers, extending the polymer chain.

Furthermore, it can be used to graft functional molecules onto existing polymer backbones. A polymer with pending amine groups can be reacted with this compound, consuming only one of the NHS ester groups. The remaining active NHS ester can then be used to attach other molecules, such as fluorescent dyes, biotin, or specific drug molecules, thereby creating a functionalized polymer with desired properties for imaging, purification, or therapeutic applications. nih.govacs.org

Chemoproteomics and Proteome-Wide Ligand Mapping

Chemoproteomics utilizes chemical probes to study protein function and interaction on a global scale within complex biological systems. nih.gov this compound and similar NHS ester-containing molecules are powerful tools in this field for identifying "ligandable hotspots" on proteins. nih.govnih.govacs.org

These amine-reactive probes are used to map the accessible and reactive nucleophilic residues across the entire proteome. researchgate.net While highly reactive with the primary amine of lysine residues, NHS esters have also been shown to react with other nucleophilic residues like serine, threonine, and tyrosine. nih.govnih.gov By treating a proteome with an NHS ester probe and using mass spectrometry to identify the modified sites, researchers can create a comprehensive map of potential binding pockets. nih.govnih.govnih.gov

This information is invaluable for drug discovery, as it can reveal previously unknown "druggable" sites on proteins that were considered intractable. nih.govacs.org Although monofunctional NHS esters are often used for this purpose, bifunctional crosslinkers like this compound are employed in related applications to study protein-protein interactions by covalently trapping interacting partners, providing insight into cellular networks and protein complexes. The nonanedioate spacer arm is of a sufficient length to bridge two interacting proteins, which can then be identified via mass spectrometry.

| Application Area | Mechanism/Use | Key Outcome |

| Self-Assembled Monolayers | Covalently links amine-containing molecules to surfaces. | Creation of functionalized surfaces for biosensors and biocompatible materials. taylorandfrancis.comdb-thueringen.de |

| Hydrogel Development | Crosslinks hydrophilic polymers via amide bond formation. | Stable, biocompatible hydrogels with tunable properties for tissue engineering. nih.govnih.gov |

| Polymer Synthesis | Acts as a linker between monomers or grafts molecules onto polymers. | Creation of new polymers and materials with specific, engineered functions. mdpi.comnih.gov |

| Chemoproteomics | Covalently labels accessible amine groups on proteins. | Identification of ligandable sites and protein-protein interactions for drug discovery. nih.govnih.gov |

Design of Reactivity-Based Probes

This compound and similar NHS esters serve as effective reactivity-based probes for exploring the proteome. nih.govacs.org These probes are designed to covalently modify accessible and reactive amino acid residues within proteins, thereby providing a snapshot of the "ligandable" proteome. nih.govacs.orgnih.gov The fundamental principle behind their use as probes lies in the electrophilic nature of the NHS ester, which readily reacts with nucleophilic side chains of amino acids. nih.gov

While traditionally considered specific for primary amines on lysine residues and protein N-termini, research has demonstrated that NHS esters can also react with other nucleophilic amino acids, including serine, threonine, and tyrosine. nih.govacs.orgnih.gov This broader reactivity expands the utility of NHS ester-based probes beyond simple lysine labeling, allowing for the interrogation of a wider range of functional sites within proteins. nih.govacs.org

The design of these probes often incorporates a reporter tag, such as an alkyne or biotin, to facilitate the subsequent detection and identification of labeled proteins and peptides through techniques like mass spectrometry-based proteomics. nih.govacs.org For instance, an alkyne-functionalized NHS-ester can be used to label proteins, which are then "clicked" to a reporter molecule for enrichment and analysis. nih.govacs.org

Key Research Findings on NHS-Ester Probes:

Broad Nucleophile Reactivity: Studies have shown that alkyne-functionalized NHS-ester probes can label not only lysines but also a significant number of serines, threonines, and tyrosines across the proteome. nih.govacs.org

Identification of Functional Sites: A significant portion of the sites labeled by these probes correspond to known functional sites, including those involved in post-translational modifications like acetylation and succinylation. nih.gov

pH-Dependent Reactivity: The reactivity of NHS esters is influenced by pH, with optimal labeling of primary amines occurring at a slightly alkaline pH (7.2-8.5). nih.govthermofisher.com However, reactivity with other nucleophiles can also occur, and the specificity can be modulated by reaction conditions. nih.gov

Mapping Nucleophilic Ligandable Hotspots

A significant application of this compound and related probes is the mapping of nucleophilic ligandable "hotspots" on a proteome-wide scale. nih.govacs.orgnih.gov These hotspots represent reactive residues that are accessible to small molecules and can serve as potential sites for therapeutic intervention. nih.govnih.gov By identifying these previously uncharacterized binding sites, researchers can expand the "druggable" proteome. nih.gov

The process involves treating a complex biological sample, such as a cell lysate, with an NHS-ester probe. nih.govacs.org The probe covalently attaches to accessible nucleophilic residues. Subsequent enzymatic digestion of the proteins into peptides, followed by enrichment of the labeled peptides and analysis by mass spectrometry, allows for the precise identification of the modified amino acid and its location within the protein sequence. nih.govacs.org

This chemoproteomic strategy has successfully identified thousands of ligandable sites across a wide array of proteins. nih.gov These sites include:

Active sites of enzymes

Allosteric sites

Sites of post-translational modifications

Protein-protein interaction interfaces nih.govacs.org

The ability to create fragment-based NHS-ester ligands has also demonstrated the potential for achieving selectivity for specific lysine hotspots on particular protein targets. nih.gov

Amino Acid Reactivity with NHS Esters:

| Amino Acid | Reactive Group | Bond Formed | General Reactivity |

| Lysine | ε-amino group | Amide | High |

| Protein N-terminus | α-amino group | Amide | High |

| Serine | Hydroxyl group | Ester | Moderate |

| Threonine | Hydroxyl group | Ester | Moderate |

| Tyrosine | Phenolic hydroxyl group | Ester | Moderate |

This table provides a generalized overview of reactivity. Specific reactivity can be influenced by local environment, pH, and steric accessibility. nih.govnih.gov

By using homobifunctional cross-linkers like this compound, researchers can also capture and identify protein-protein interactions, further elucidating the complex network of cellular communication. thermofisher.com The spacer arm of the cross-linker dictates the distance between the two interacting residues that can be covalently linked.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatography is indispensable for the isolation and analysis of Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate (B1229846) and related compounds. The choice of technique depends on the analytical goal, whether it is purification from a reaction mixture, quantification of the intact ester, or measurement of its hydrolysis by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NHS esters like Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate. Due to the relatively nonpolar nature of many NHS esters, reversed-phase HPLC (RP-HPLC) is frequently employed. rsc.org In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.

RP-HPLC can be used to:

Assess Purity: Determine the percentage of the intact active ester in a sample.

Monitor Reactions: Track the progress of conjugation reactions by observing the consumption of the NHS ester and the formation of the product.

Analyze Stability: Quantify the rate of hydrolysis by measuring the decrease in the active ester peak and the appearance of the corresponding dicarboxylic acid peak over time.

For instance, the analysis of fluorescent dye NHS esters, which have complex structures, is routinely performed using HPLC. sielc.com The detection is commonly achieved using an ultraviolet (UV) detector, as the succinimide (B58015) group has a characteristic UV absorbance. rsc.org

While RP-HPLC is suitable for the relatively hydrophobic NHS ester itself, it is ineffective for quantifying its highly polar hydrolysis by-product, N-hydroxysuccinimide (NHS), or its more hydrophilic analogue, N-hydroxysulfosuccinimide (sulfo-NHS). d-nb.info These compounds show little to no retention on reversed-phase columns. d-nb.info Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for this purpose. d-nb.inforsc.org

HILIC utilizes a polar stationary phase (such as silica (B1680970) or a zwitterionic phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. d-nb.infosigmaaldrich.com This setup facilitates the retention and separation of very polar analytes. The quantification of free NHS is a critical quality control measure, as its presence indicates the degradation of the active ester reagent. d-nb.inforsc.org A sensitive and robust HILIC method allows for the detection of impurities or degradation in stored NHS ester reagents, which is crucial for ensuring successful conjugation reactions. d-nb.inforsc.org

Below is a table summarizing typical HILIC conditions for the analysis of NHS and Sulfo-NHS.

| Parameter | Condition | Source(s) |

| Column | Zwitterionic silica-based (e.g., Thermo Syncronis HILIC) | d-nb.info |

| Mobile Phase | 90% Acetonitrile / 10% 10 mM Aqueous Ammonium Acetate (pH 7.5) | d-nb.info |

| Flow Rate | 0.4 mL/min | d-nb.info |

| Temperature | 30 °C | d-nb.info |

| Detection | UV at 220 nm and 260 nm | rsc.orgd-nb.info |

| LOD (NHS) | ~1 mg/L | d-nb.inforsc.org |

This interactive table summarizes typical parameters used in HILIC methods for NHS quantification.

Direct analysis of a large molecule like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its high molecular weight and low volatility. nih.gov However, GC-MS is an extremely powerful technique for analyzing the core dicarboxylic acid backbone (nonanedioic acid, also known as azelaic acid) after hydrolysis and subsequent derivatization. nih.govresearchgate.net

To make the dicarboxylic acid volatile enough for GC analysis, it must be converted into a less polar, more volatile derivative. colostate.edu Common derivatization strategies include esterification or silylation. nih.gov

Esterification: Reacting the dicarboxylic acid with an alcohol (e.g., butanol or methanol) in the presence of a catalyst like BF₃ converts the carboxylic acid groups into butyl or methyl esters. researchgate.netcolostate.edu Butyl esters are often preferred as they are less volatile than methyl esters, which can be advantageous for analyzing smaller dicarboxylic acids. researchgate.net

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov This method is known for its high reproducibility and low detection limits. nih.gov

The table below compares these two common derivatization methods for the GC-MS analysis of dicarboxylic acids.

| Derivatization Method | Reagent Example | Advantages | Disadvantages | Source(s) |

| Esterification | BF₃ / Butanol | Good for a wide range of acids | May not be ideal for highly volatile short-chain acids | researchgate.net |

| Silylation | BSTFA | Lower detection limits, higher reproducibility | TMS derivatives can be sensitive to hydrolysis | nih.govresearchgate.net |

This interactive table provides a comparison of common derivatization techniques for GC-MS analysis of dicarboxylic acids.

Once derivatized, the sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and then fragmented and detected by the mass spectrometer, allowing for definitive identification and quantification. nih.gov

Flash column chromatography is a primary technique for the purification of NHS esters on a preparative scale following their synthesis. youtube.com It utilizes a stationary phase, most commonly silica gel, and a mobile phase chosen to effectively separate the desired product from unreacted starting materials and by-products. reddit.comnih.gov

Thin Layer Chromatography (TLC) is used in conjunction with flash chromatography. It is a rapid, small-scale analytical method used to:

Determine the optimal solvent system (mobile phase) for the flash chromatography separation. youtube.com

Monitor the progress of the column purification by analyzing the collected fractions. youtube.com

Assess the purity of the final product.

Despite concerns that the acidic nature of silica gel could cause degradation of the NHS ester, it has been widely demonstrated that these compounds are sufficiently stable to be purified effectively using standard silica gel flash chromatography. reddit.comnih.govrsc.org For example, various complex NHS esters, including those of fluorescent dyes, have been successfully purified using solvent systems containing dichloromethane, methanol, and sometimes a small amount of acetic acid to improve peak shape. nih.gov

Spectroscopic Characterization

Spectroscopic methods are used to determine the molecular structure and confirm the presence of key functional groups in this compound.

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the characteristic functional groups present in a molecule. For this compound, IR spectroscopy is used to confirm the successful formation of the NHS ester linkages. The IR spectrum will show distinct absorption bands corresponding to the vibrations of the different carbonyl groups within the molecule.

The key characteristic peaks for an NHS ester are:

Ester Carbonyl (C=O) Stretch: A strong absorption band is typically observed in the region of 1730-1740 cm⁻¹. rsc.org

Succinimide Carbonyl (C=O) Stretches: The succinimide ring has two carbonyl groups, which often appear as two distinct strong bands. These are typically found at higher wavenumbers than the ester carbonyl, often around 1776 cm⁻¹ and 1812 cm⁻¹. rsc.org

C-O Stretch: An absorption corresponding to the C-O bond of the ester group is also expected, typically around 1240 cm⁻¹. researchgate.net

The presence of this specific pattern of carbonyl absorptions provides strong evidence for the successful synthesis of the NHS ester.

| Functional Group | Characteristic Absorption (cm⁻¹) | Source(s) |

| Ester Carbonyl (C=O) | ~1731 cm⁻¹ | rsc.org |

| Succinimide Carbonyls (C=O) | ~1776 cm⁻¹ and ~1812 cm⁻¹ | rsc.org |

| C-N Stretch | ~1240 cm⁻¹ | researchgate.net |

| C-H Aliphatic Stretch | ~2880-2990 cm⁻¹ | rsc.org |

This interactive table lists key IR absorption frequencies for identifying functional groups in NHS esters.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition and chemical state of the top 1-10 nanometers of a surface. wikipedia.org In the context of this compound and related N-hydroxysuccinimide (NHS) ester compounds, XPS is instrumental in characterizing self-assembled monolayers (SAMs) and thin films where these molecules are used to functionalize surfaces. nih.gov

Research has employed XPS to investigate the surface hydrolysis of NHS-bearing organic thin films. nih.gov By monitoring the atomic concentrations of elements like carbon, nitrogen, and oxygen, researchers can track the stability and reactivity of the NHS ester groups on a surface. For instance, a decrease in the nitrogen signal or a change in the C 1s and O 1s core level spectra can indicate the hydrolysis of the NHS ester to a carboxylic acid. nih.gov The binding energies of the C 1s and S 2p electrons in diamondoid monolayers have been shown to vary with the structure and substitution position, providing insight into electronic interactions with the substrate. nih.gov

Furthermore, XPS is used to confirm the successful covalent coupling of amine-containing molecules to NHS-activated surfaces. The appearance of specific elemental signals from the coupled molecule or changes in the elemental ratios on the surface serves as evidence of a successful reaction. When combined with other techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS), XPS provides a comprehensive understanding of surface chemistry, including the effectiveness of methods to regenerate hydrolyzed NHS esters. nih.gov

Table 1: Representative XPS Data for NHS-Functionalized Surfaces

| Element | Binding Energy (eV) Range | Interpretation |

| C 1s | 284.5 - 289.0 | Can distinguish between C-C/C-H, C-O/C-N, and C=O bonds. Changes indicate hydrolysis or coupling. The peak at ~284.8 eV is often used for charge correction. wikipedia.org |

| O 1s | 531.0 - 534.0 | Different binding energies for C=O and C-O oxygen atoms provide information on the ester and succinimide rings. |

| N 1s | 399.0 - 402.0 | The presence and chemical state of nitrogen are indicative of the intact NHS group. |

This table is illustrative. Actual binding energies can vary based on the specific molecule, substrate, and instrument calibration.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states and molecular orientation of molecules on surfaces. stanford.eduresearchgate.net This technique is particularly valuable for characterizing thin films and self-assembled monolayers (SAMs) involving this compound and similar NHS esters. nih.gov

NEXAFS is element-specific, allowing researchers to tune the X-ray energy to the absorption edge of a particular element (e.g., carbon, nitrogen, oxygen) within the molecule. stanford.edu The resulting spectrum reveals sharp resonances corresponding to the excitation of core electrons to unoccupied molecular orbitals (e.g., π* and σ* orbitals). The energies and intensities of these resonances are sensitive to the local chemical environment and bonding of the absorbing atom. researchgate.net

A key application of NEXAFS in this area is the determination of molecular orientation within SAMs. nih.gov By measuring spectra at different angles of X-ray incidence relative to the surface, the orientation of specific chemical bonds can be determined. For example, the dichroism of the π* resonance of the carbonyl groups in the succinimide ring can be used to deduce the tilt and twist angles of the molecules on the surface. This information is crucial for understanding the packing and accessibility of the reactive NHS ester groups for subsequent coupling reactions.

UV-Visible Absorption Spectroscopy for Kinetic Studies

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique for monitoring the kinetics of chemical reactions in solution, including those involving this compound and other N-hydroxysuccinimide (NHS) esters. The method relies on the principle that different chemical species absorb light at specific wavelengths.

A common application is to monitor the hydrolysis of NHS esters. researchgate.netthermofisher.com The NHS leaving group, upon being released during hydrolysis or aminolysis, absorbs strongly in the UV region, typically around 260 nm under basic conditions. researchgate.netthermofisher.com By measuring the increase in absorbance at this wavelength over time, the rate of the reaction can be determined. This allows for the study of the stability of NHS esters under various conditions, such as different pH values and temperatures. researchgate.net

UV-Vis spectroscopy can also be used to quantify the concentration of active NHS esters. One method involves reacting the NHS ester with a primary amine, such as ethanolamine, and then reacting the remaining unreacted amine with 2,4,6-trinitrobenzenesulfonic acid (TNBS). nih.gov The resulting colored product has a characteristic absorbance that can be measured to determine the amount of unreacted amine, and by extension, the initial concentration of the NHS ester. nih.gov

Table 2: UV-Vis Absorption Maxima for Species in NHS Ester Reactions

| Species | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |

| N-hydroxysuccinimide (NHS) | ~260 | ~9700 (in NH₄OH) thermofisher.com | Released during hydrolysis and aminolysis. |

| TNBS-amine conjugate | ~335 and ~420 | Varies with amine nih.gov | Used for indirect quantification of NHS esters. |

| RNA sequences | ~260 | - | Can be used to confirm successful bioconjugation. researchgate.net |

Note: The exact λmax and ε values can be influenced by the solvent and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.netbbhegdecollege.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk

¹H NMR and ¹³C NMR are the most common NMR techniques used. In the ¹H NMR spectrum of an NHS ester, characteristic signals can be observed. For instance, the protons of the succinimide ring typically appear as a singlet at a specific chemical shift. The protons on the carbon adjacent to the ester's carbonyl group and those on the carbon adjacent to the oxygen of the ester linkage have distinct chemical shifts, typically around 2.2 ppm and 4-5 ppm, respectively. youtube.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different parts of the molecule. core.ac.uk For example, HMBC can show correlations between the carbonyl carbon of the ester and the protons of the succinimide ring, confirming the structure of the NHS ester. This technique was instrumental in confirming the structure of synthetic antimicrobial marine alkaloids. core.ac.uk NMR is a non-destructive technique, allowing the sample to be recovered after analysis. researchgate.net

Table 3: Typical ¹H NMR Chemical Shifts for NHS Esters

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

| Succinimide ring protons | ~2.8 |

| Protons α to ester carbonyl | ~2.2 - 2.6 |

| Protons on the carbon attached to the ester oxygen | ~4.0 - 4.5 |

Note: Chemical shifts are dependent on the solvent and the specific structure of the molecule.

Mass Spectrometry for Reaction Monitoring and Product Identification

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing a wide range of molecules, from small organic compounds to large biomolecules. nih.govlibretexts.org It is particularly useful for monitoring reactions involving this compound and other NHS esters, as it allows for the direct analysis of ions from solution. researchgate.net

In the context of reaction monitoring, ESI-MS can be used to follow the consumption of reactants and the formation of products and intermediates in real-time. researchgate.net This provides valuable mechanistic insights into the reaction process. For example, in a cross-linking reaction, ESI-MS can identify the starting materials, the mono-substituted product, and the final cross-linked product by their distinct mass-to-charge (m/z) ratios. nih.gov

ESI-MS is also a powerful tool for the structural characterization of reaction products. rsc.org By coupling the mass spectrometer with a fragmentation technique, such as collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) experiments can be performed. The fragmentation patterns of the ions provide information about their structure, which is crucial for confirming the identity of the desired product and identifying any side-products. nih.gov For instance, the fragmentation of a peptide labeled with an NHS ester can help to pinpoint the site of modification. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like peptides and proteins. It is frequently used in studies involving cross-linking reactions with NHS esters like this compound to identify cross-linked products and map protein interactions. nih.govnih.gov

In a typical MALDI-TOF MS experiment for cross-linking analysis, a protein or mixture of proteins is treated with the NHS ester cross-linker. After the reaction, the protein is often digested into smaller peptides using an enzyme like trypsin. This peptide mixture is then co-crystallized with a matrix material on a target plate and analyzed by MALDI-TOF MS.

The resulting mass spectrum will contain peaks corresponding to the unmodified peptides, as well as peaks for peptides that have been modified by the cross-linker. Cross-linked peptides (either intramolecularly within the same peptide chain or intermolecularly between two different peptide chains) will have a characteristic mass shift corresponding to the mass of the cross-linker. By analyzing these mass shifts, researchers can identify which amino acid residues are in close proximity in the three-dimensional structure of the protein or protein complex. nih.gov While primarily used for proteins, MALDI-TOF MS can also be applied to monitor the dimerization and de-dimerization of smaller molecules. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for this compound. Therefore, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, bond lengths, and bond angles, is not publicly available at this time.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds, which govern the macroscopic properties of the crystalline material.

Researchers seeking to understand the solid-state properties of this compound would need to perform a single-crystal X-ray diffraction experiment to obtain these structural details.

Future Directions and Advanced Research Perspectives

Development of Novel Bis-NHS Ester Architectures

The fundamental structure of Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate (B1229846), featuring a nine-carbon spacer, provides a certain degree of flexibility in crosslinking applications. However, future research is trending towards the design of novel bis-NHS ester architectures with tailored properties. This involves modifying the linker that connects the two NHS ester groups to impart specific functionalities.

Researchers are exploring the incorporation of different spacer arms to modulate solubility, steric hindrance, and the distance between conjugated molecules. For instance, the use of polyethylene (B3416737) glycol (PEG) chains of varying lengths can enhance the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous in biological applications. broadpharm.combioscience.co.ukcreative-biolabs.com The development of bis-NHS esters with cleavable linkers, such as disulfide bonds or ester linkages, is another promising avenue. These architectures would allow for the controlled release of conjugated molecules under specific physiological conditions.

Furthermore, the integration of stimuli-responsive moieties into the linker is an area of active investigation. This could include photo-cleavable groups or pH-sensitive units, enabling spatiotemporal control over the crosslinking and de-crosslinking processes. Such "smart" crosslinkers could find applications in targeted drug delivery and advanced materials science. The synthesis of hetero-bifunctional NHS esters, where one end is an NHS ester and the other is a different reactive group (e.g., a maleimide (B117702) or an alkyne for click chemistry), also represents a significant expansion of the chemical toolbox for more complex bioconjugation strategies. nih.gov

Strategies for Enhanced Reaction Selectivity and Efficiency

While the reaction of NHS esters with primary amines is generally efficient, achieving high selectivity and yield, especially in complex biological mixtures, remains a key objective. lumiprobe.com Future strategies will likely focus on optimizing reaction conditions and developing catalysts to improve the performance of Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate and related compounds.

The pH of the reaction medium is a critical parameter, with an optimal range typically between 7 and 9. glenresearch.com However, at higher pH values, hydrolysis of the NHS ester becomes a significant competing reaction. lumiprobe.com Research into novel buffer systems and the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for poorly soluble reactants will continue to be important. broadpharm.com It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions. lumiprobe.com

The development of catalysts that can enhance the rate of aminolysis over hydrolysis would be a significant breakthrough. Such catalysts could potentially lower the required excess of the NHS ester, reducing non-specific modifications and simplifying purification processes. Furthermore, exploring the use of protecting groups for sensitive functionalities on the target molecules can improve the selectivity of the conjugation reaction. The application of microfluidic reactors could also offer precise control over reaction parameters, leading to higher efficiency and reproducibility.

| Parameter | Condition | Rationale |

| pH | 7.0 - 9.0 | Optimal for reaction with primary amines. glenresearch.com |

| Solvent | Amine-free DMF or DMSO | To dissolve poorly water-soluble reactants and avoid side reactions. lumiprobe.combroadpharm.com |

| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |

| Reactant Ratio | Molar excess of NHS ester | To drive the reaction to completion, though optimization is key to reduce non-specific binding. glenresearch.com |

Integration with Advanced Synthetic Methodologies

The synthesis of this compound and its analogs traditionally involves the activation of the corresponding dicarboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net While effective, this method can sometimes lead to purification challenges due to the formation of urea (B33335) byproducts. researchgate.net

Future research will focus on integrating more advanced and cleaner synthetic methodologies. Palladium-catalyzed carbonylation reactions, for instance, have emerged as a powerful tool for the synthesis of NHS esters from aryl or vinyl halides. amerigoscientific.com This method offers a different retrosynthetic approach and could be adapted for the synthesis of novel bis-NHS esters with aromatic or unsaturated linkers.

Oxidative methods that convert aldehydes or alcohols directly into NHS esters represent another promising direction. amerigoscientific.com These reactions, often employing mild oxidizing agents, could provide more efficient and atom-economical routes to these crosslinkers. The use of solid-phase synthesis techniques, where the dicarboxylic acid is attached to a resin, could also streamline the synthesis and purification of bis-NHS esters, particularly for creating libraries of crosslinkers with different spacer lengths and functionalities. nih.gov The development of enzymatic or chemoenzymatic methods for the synthesis of these compounds could also offer a greener and more selective alternative to traditional chemical synthesis.

Exploration of New Applications in Emerging Fields

The versatility of this compound and its derivatives positions them for application in a variety of emerging scientific fields. While their use in creating antibody-drug conjugates (ADCs) and functionalizing surfaces for biosensors is established, new frontiers are continually being explored. bioscience.co.uk

In the field of proteomics, NHS esters are being used as reactivity-based probes to map ligandable hotspots on proteins, which can aid in the discovery of new drug targets. acs.org The ability to crosslink protein complexes in situ can provide valuable information about protein-protein interactions within their native cellular environment.

In materials science, these crosslinkers are being used to create novel hydrogels and functional polymers. mdpi.com By crosslinking polymer chains containing primary amine groups, it is possible to fabricate materials with tailored mechanical properties and biocompatibility for applications in tissue engineering and regenerative medicine. The use of bis-NHS esters in the post-polymerization modification of polymers allows for the introduction of various functionalities, leading to the creation of smart materials that can respond to external stimuli. mdpi.com

Furthermore, the development of nanostructured materials functionalized with this compound could lead to advanced drug delivery systems with enhanced targeting and controlled release capabilities. The ability to conjugate targeting ligands, such as antibodies or peptides, to the surface of nanoparticles is a key enabling technology in this area.

| Field | Application of Bis-NHS Esters |

| Proteomics | Mapping ligandable hotspots on proteins, in situ crosslinking of protein complexes. acs.org |

| Materials Science | Creation of functional hydrogels and polymers, post-polymerization modification of materials. mdpi.com |

| Drug Delivery | Surface functionalization of nanoparticles for targeted delivery. |

| Bioconjugate Chemistry | Synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. bioscience.co.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.